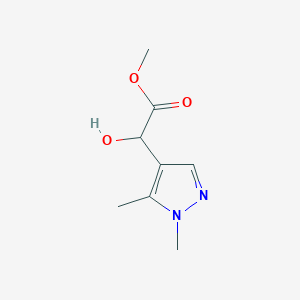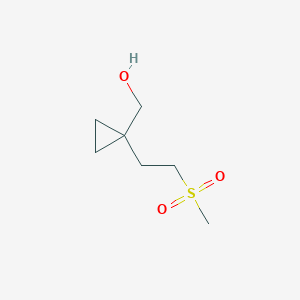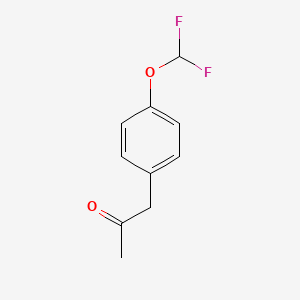![molecular formula C16H17N B13605183 3-[(4-Phenylphenyl)methyl]azetidine CAS No. 937619-53-9](/img/structure/B13605183.png)
3-[(4-Phenylphenyl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Phenylphenyl)methyl]azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The compound’s structure features a phenyl-substituted azetidine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-[(4-Phenylphenyl)methyl]azetidine, can be achieved through several methods. . This method efficiently produces functionalized azetidines under appropriate reaction conditions.
Industrial Production Methods: Industrial production of azetidines often employs microwave irradiation techniques to enhance reaction rates and yields. For instance, the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation has been shown to produce azetidines efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(4-Phenylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of N-alkylated azetidines.
Applications De Recherche Scientifique
3-[(4-Phenylphenyl)methyl]azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a scaffold for drug development, particularly in designing inhibitors for various enzymes and receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Phenylphenyl)methyl]azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom facilitate binding to specific enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and stability.
β-Lactams: Four-membered nitrogen heterocycles with significant biological importance, particularly in antibiotics.
Uniqueness: 3-[(4-Phenylphenyl)methyl]azetidine stands out due to its balanced ring strain, which provides both stability and reactivity. This balance makes it a versatile compound for various applications, from organic synthesis to drug development .
Propriétés
Numéro CAS |
937619-53-9 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
3-[(4-phenylphenyl)methyl]azetidine |
InChI |
InChI=1S/C16H17N/c1-2-4-15(5-3-1)16-8-6-13(7-9-16)10-14-11-17-12-14/h1-9,14,17H,10-12H2 |
Clé InChI |
XXUJDKKGUYUONW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
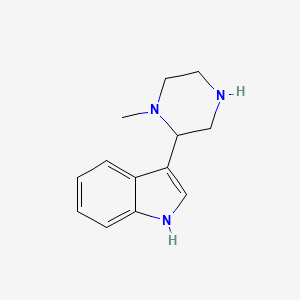
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)
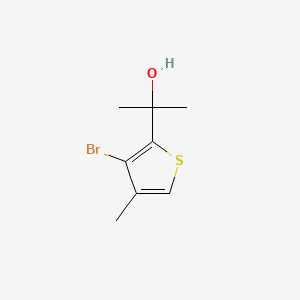
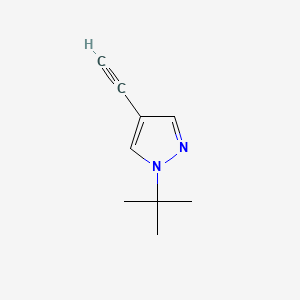
amine](/img/structure/B13605164.png)
